molecular formula C19H15N3O3 B14997188 N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-5-methylimidazo[1,2-a]pyridin-3-amine

N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-5-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B14997188
M. Wt: 333.3 g/mol
InChI Key: VHYZVYWNMRZJFN-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-5-methylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-5-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. The starting materials often include benzodioxole, furan, and imidazo[1,2-a]pyridine derivatives. Common synthetic routes may involve:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization of the core: Introduction of the benzodioxole and furan groups through coupling reactions such as Suzuki or Heck coupling.

    Final modifications: Methylation and amination steps to achieve the final structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-5-methylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.

    Solvents: Common organic solvents like dichloromethane, toluene, or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while coupling reactions could produce more complex aromatic systems.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-5-methylimidazo[1,2-a]pyridin-3-amine might be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-5-methylimidazo[1,2-a]pyridin-3-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-yl)-5-methylimidazo[1,2-a]pyridin-3-amine
  • N-(1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)-5-methylimidazo[1,2-a]pyridin-3-amine
  • N-(1,3-benzodioxol-5-yl)-2-(phenyl)-5-methylimidazo[1,2-a]pyridin-3-amine

Uniqueness

What sets N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-5-methylimidazo[1,2-a]pyridin-3-amine apart from similar compounds is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of both benzodioxole and furan rings in the same molecule is relatively rare and could lead to novel properties and applications.

Properties

Molecular Formula

C19H15N3O3

Molecular Weight

333.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-5-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H15N3O3/c1-12-4-2-6-17-21-18(15-5-3-9-23-15)19(22(12)17)20-13-7-8-14-16(10-13)25-11-24-14/h2-10,20H,11H2,1H3

InChI Key

VHYZVYWNMRZJFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3=CC4=C(C=C3)OCO4)C5=CC=CO5

Origin of Product

United States

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